molecular formula C9H12O2 B13816510 3,5-Dimethylcyclohexa-2,5-diene-1-carboxylic acid CAS No. 31673-46-8

3,5-Dimethylcyclohexa-2,5-diene-1-carboxylic acid

Cat. No.: B13816510
CAS No.: 31673-46-8
M. Wt: 152.19 g/mol
InChI Key: NDGINBZBZUXRQX-UHFFFAOYSA-N
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Description

3,5-Dimethylcyclohexa-2,5-diene-1-carboxylic acid is a bicyclic unsaturated carboxylic acid featuring a conjugated diene system (2,5-cyclohexadiene) substituted with methyl groups at positions 3 and 3. The compound’s structure combines electron-donating methyl substituents with a strained cyclohexadiene ring, making it a versatile intermediate in palladium-catalyzed cross-coupling reactions and decarboxylative aromatization processes . Its molecular weight is approximately 166.2 g/mol (calculated from the formula C₉H₁₀O₂), and it exhibits enhanced steric hindrance and electron density compared to non-methylated analogs.

Properties

CAS No.

31673-46-8

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

3,5-dimethylcyclohexa-2,5-diene-1-carboxylic acid

InChI

InChI=1S/C9H12O2/c1-6-3-7(2)5-8(4-6)9(10)11/h4-5,8H,3H2,1-2H3,(H,10,11)

InChI Key

NDGINBZBZUXRQX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(C=C(C1)C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethylcyclohexa-2,5-diene-1-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexadiene, which is commercially available or can be prepared through known methods.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often involving the use of carbon dioxide under high pressure and temperature in the presence of a suitable catalyst.

Industrial Production Methods

In an industrial setting, the production of 3,5-Dimethylcyclohexa-2,5-diene-1-carboxylic acid may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethylcyclohexa-2,5-diene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.

    Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the cyclohexadiene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3,5-Dimethylcyclohexa-2,5-diene-1-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies related to enzyme catalysis and metabolic pathways.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-Dimethylcyclohexa-2,5-diene-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the diene structure can participate in conjugated systems and undergo various chemical transformations. These interactions influence the compound’s reactivity and its role in different chemical and biological processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, their substituents, and functional differences:

Compound Name Substituents Position Key Properties/Reactivity Applications References
3,5-Dimethylcyclohexa-2,5-diene-1-carboxylic acid Methyl 3,5 Electron-donating, steric hindrance; stabilizes intermediates in C–H activation Palladium-catalyzed arylations, decarboxylative olefination
4-Oxo-2,5-cyclohexadiene-1-carboxylic acid Oxo (ketone) 4 Electron-withdrawing; increases acidity (pKa ~3–4); prone to keto-enol tautomerism Oxidation reactions, potential dienophile in cycloadditions
(1S,2R)-1,2-Dihydroxycyclohexa-3,5-diene-1-carboxylic acid Dihydroxy 1,2 Chiral diol; participates in stereoselective Diels-Alder reactions Biocatalytic synthesis, chiral building blocks
3,5-Dimethoxycyclohexa-2,5-diene-1-carboxylic acid Methoxy 3,5 Electron-donating (less than methyl); enhances solubility in polar solvents Unspecified, likely intermediates in organic synthesis
Cyclohexa-2,5-diene-1-carboxylic acid (parent compound) None Higher ring strain; unsubstituted diene system undergoes rapid aromatization Model for C(sp²)–H activation studies
1,4-Dimethylcyclohexa-2,5-diene-1-carboxylic acid Methyl 1,4 Steric clash at 1-position; altered regioselectivity in reactions Palladium-mediated decarbonylation

Reactivity and Mechanistic Insights

  • Electrophilic Substitution : The 3,5-dimethyl derivative’s electron-rich ring facilitates electrophilic attacks at positions 2 and 6, whereas the 4-oxo analog’s ketone group deactivates the ring, directing reactions to meta positions .
  • Decarboxylation : Methyl groups at 3,5 positions delay decarboxylation compared to the parent compound due to steric stabilization of the β,γ-unsaturated intermediate .
  • Diels-Alder Reactivity: The dihydroxy analog (from Pseudomonas putida) exhibits superior dienophile activity in stereoselective cycloadditions, whereas the methylated analog is less reactive due to steric bulk .

Physicochemical Properties

Property 3,5-Dimethylcyclohexadiene-carboxylic Acid 4-Oxo Analog Dihydroxy Analog Parent Compound
Molecular Weight (g/mol) ~166.2 138.1 172.1 136.1
Acidity (pKa) ~4.5–5.0 ~3.0–3.5 ~2.8–3.2 ~4.0–4.5
Solubility Low in water, moderate in organic solvents Moderate in polar aprotic solvents High in water (due to diol) Low in water

Biological Activity

3,5-Dimethylcyclohexa-2,5-diene-1-carboxylic acid (CAS No. 31673-46-8) is a compound of interest in organic chemistry due to its unique structural features and potential biological activities. This article reviews the biological activities associated with this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

Synthesis

The synthesis of 3,5-dimethylcyclohexa-2,5-diene-1-carboxylic acid can be achieved through various methods including Birch reduction techniques which are commonly employed in organic synthesis. The compound can be derived from methyl-substituted benzoic acids through a series of reactions that facilitate the introduction of the carboxylic acid functional group while maintaining the integrity of the cyclohexadiene structure .

Antimicrobial Properties

Research indicates that derivatives of 3,5-dimethylcyclohexa-2,5-diene-1-carboxylic acid exhibit antimicrobial properties. A study highlighted that certain analogs demonstrated significant activity against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Insecticidal Activity

The compound has been evaluated for its insecticidal properties against mosquito larvae, particularly Aedes aegypti, which is a vector for several viral diseases. In laboratory settings, certain derivatives showed promising larvicidal activity with LC50 values indicating effective control at low concentrations. For example, related compounds demonstrated LC50 values ranging from 28.9 μM to 162.7 μM after 24 hours of exposure, suggesting potential as a natural insecticide .

Cytotoxicity Studies

Cytotoxicity assessments have indicated that while some derivatives possess insecticidal properties, they exhibit low toxicity towards mammalian cells. This is crucial for developing safe pest control alternatives. In one study, a derivative was tested up to concentrations of 5200 μM without causing significant cytotoxic effects on human peripheral blood mononuclear cells .

Case Studies

Study Findings Reference
Study on antimicrobial activityDemonstrated effectiveness against multiple bacterial strains
Larvicidal activity against Aedes aegyptiLC50 values indicating effective control at low concentrations
Cytotoxicity assessmentLow toxicity towards human cells even at high concentrations

The biological activity of 3,5-dimethylcyclohexa-2,5-diene-1-carboxylic acid is thought to be mediated through several mechanisms:

  • Membrane Disruption : The compound interacts with lipid membranes, leading to increased permeability and eventual cell death in bacteria.
  • Enzyme Inhibition : Certain analogs may inhibit enzymes critical for metabolic processes in target organisms.

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